molecular formula C15H13BrN2O2S B3622522 4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

Cat. No.: B3622522
M. Wt: 365.2 g/mol
InChI Key: KLDGHBJEOCWIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a naphthyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis . The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

The naphthyl sulfone moiety can be introduced through a sulfonation reaction, where the pyrazole derivative is reacted with a naphthyl sulfonyl chloride in the presence of a base such as triethylamine . The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Mechanism of Action

The mechanism of action of 4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme and preventing substrate access . The compound may also interact with other enzymes and proteins, modulating their activity through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE is unique due to its combination of a brominated pyrazole ring and a naphthyl sulfone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGHBJEOCWIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
Reactant of Route 2
Reactant of Route 2
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
Reactant of Route 3
Reactant of Route 3
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
Reactant of Route 4
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
Reactant of Route 5
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
Reactant of Route 6
4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.